molecular formula C46H58N4O9.H2O4S<br>C46H60N4O13S B001247 Vincaleukoblastine CAS No. 143-67-9

Vincaleukoblastine

Cat. No.: B001247
CAS No.: 143-67-9
M. Wt: 909.1 g/mol
InChI Key: KDQAABAKXDWYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincaleukoblastine (VLB), also known as vinblastine, is a bisindole alkaloid derived from the Madagascar periwinkle plant Catharanthus roseus (formerly Vinca rosea Linn) . Its molecular formula is C₄₆H₅₈N₄O₉, with a molecular weight of 810.99 g/mol and nine defined stereocenters . Structurally, it comprises a vindoline (indole) moiety linked to a catharanthine (indoline) moiety via a carbon-carbon bond . This compound exerts antitumor activity by binding to tubulin, inhibiting microtubule assembly, and arresting mitosis in metaphase . Clinically, it is used as vinblastine sulfate (e.g., Velban®) to treat Hodgkin’s lymphoma, testicular cancer, and breast cancer .

Mechanism of Action

Vinblastine sulfate, also known as VLB monosulfate, Vincaleukoblastine, Velban (TN), Vinblastine 5, or Vinblastine sulphate, is a vinca alkaloid used in the treatment of various types of cancer .

Target of Action

The primary target of Vinblastine sulfate is tubulin , a protein that forms the microtubules of the mitotic spindle during cell division .

Mode of Action

Vinblastine sulfate interacts with tubulin by binding to the microtubular proteins of the mitotic spindle . This interaction leads to the crystallization of the microtubule and mitotic arrest at metaphase . The antitumor activity of vinblastine is thought to be due primarily to this inhibition of mitosis .

Biochemical Pathways

Vinblastine sulfate affects the mitotic spindle assembly pathway . By binding to tubulin, it disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis . This disruption leads to cell cycle arrest at metaphase and ultimately cell death .

Pharmacokinetics

Vinblastine sulfate is administered intravenously . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life is approximately 24.8 hours , and it is excreted through the bile duct and kidneys .

Result of Action

The result of Vinblastine sulfate’s action is the inhibition of cell division , leading to cell death . This makes it effective in the treatment of various types of cancer, including breast cancer, testicular cancer, neuroblastoma, Hodgkin’s and non-Hodgkins lymphoma, mycosis fungoides, histiocytosis, and Kaposi’s sarcoma .

Action Environment

The action, efficacy, and stability of Vinblastine sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism, particularly drugs that induce or inhibit CYP3A4 . Additionally, genetic variations in the CYP3A4 enzyme can lead to differences in how individuals metabolize Vinblastine sulfate .

Biochemical Analysis

Biochemical Properties

Vinblastine sulfate interacts with tubulin, a protein that is a key component of the microtubules in cells . It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule . This interaction inhibits mitosis at metaphase, causing cell death or mitotic arrest .

Cellular Effects

Vinblastine sulfate has significant effects on various types of cells and cellular processes. It disrupts the formation of the mitotic spindle, which is necessary for the separation of chromosomes during mitosis . This disruption leads to cell cycle arrest at the M and S phases . In addition, vinblastine sulfate treatment results in the formation of paracrystalline aggregates in cells, which consist of tightly packed tubulin molecules .

Molecular Mechanism

The molecular mechanism of action of vinblastine sulfate involves its binding to tubulin, inhibiting microtubule assembly . This leads to the disruption of the mitotic spindle and the arrest of mitosis at metaphase . Vinblastine sulfate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Temporal Effects in Laboratory Settings

Over time, vinblastine sulfate treatment leads to the formation of characteristic paracrystal tube-like structures in cells . These structures are formed from tightly packed tubulin molecules . The formation of these structures over time indicates the stability of vinblastine sulfate’s effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of vinblastine sulfate vary with different dosages . It has a narrow therapeutic index, with key dose-limiting toxicities being myelosuppression and neurotoxicity . At high doses, severe and permanent central nervous system damage and even death can occur .

Metabolic Pathways

Vinblastine sulfate is involved in the metabolic pathway of vinca alkaloids . This pathway involves the conversion of the compound into its active metabolite, desacetylvinblastine . The metabolism of vinblastine sulfate is primarily driven by the CYP3A hepatic enzyme system .

Transport and Distribution

Vinblastine sulfate is extensively bound to tissue and formed peripheral blood elements . It is primarily excreted through the bile duct and kidneys . It crosses the blood-brain barrier poorly and cannot reach therapeutic concentrations in the cerebrospinal fluid .

Subcellular Localization

Vinblastine sulfate targets proteins inside cells that mediate cell division . Its subcellular localization is therefore associated with the microtubules, where it binds to tubulin and disrupts the formation of the mitotic spindle .

Biological Activity

Vincaleukoblastine (VLB), a vinca alkaloid derived from the periwinkle plant Catharanthus roseus, has garnered significant attention for its biological activity, particularly in cancer treatment. This article delves into its mechanisms, clinical applications, and case studies that highlight its efficacy and safety profile.

This compound exerts its antitumor effects primarily through the inhibition of mitosis. It binds to tubulin, a protein essential for microtubule formation, thereby disrupting the mitotic spindle formation necessary for cell division. This leads to cell cycle arrest at metaphase and ultimately induces apoptosis in cancer cells .

Pharmacological Profile

  • Chemical Structure : VLB is characterized by a complex structure that includes two multiringed units: vindoline and catharanthine.
  • Molecular Formula : C₄₆H₅₈N₄O₉
  • Molecular Weight : Approximately 810.97 g/mol
  • Mechanism of Action : Inhibition of tubulin polymerization, leading to cell cycle arrest .

Biological Effects

  • Antitumor Activity : VLB has demonstrated significant efficacy against various types of leukemia and solid tumors. In murine models, treatment with VLB resulted in prolonged survival in mice bearing transplantable leukemias such as L1210 and P1534 .
  • Bone Marrow Suppression : While effective against tumors, VLB also causes notable bone marrow depression, which can limit its use due to potential hematological toxicity .
  • Resistance Development : Mice cured of leukemia through VLB treatment showed resistance to subsequent tumor challenges, indicating a potential for developing immunological memory against the tumor .

Clinical Applications

This compound has been employed in various clinical settings, particularly in hematological malignancies. Below is a summary of case studies illustrating its clinical efficacy:

Case Studies

CasePatient AgeDiagnosisTreatment DetailsOutcome
127Hodgkin's diseaseThree injections of 10 mg VLB at two-week intervalsNo response; patient continued to deteriorate
260Hodgkin's granulomaOne course radiation followed by VLBDeterioration; patient eventually succumbed
340Abdominal mass10 mg VLB intravenously over several dosesInitial improvement followed by complications
4VariedVarious cancersCombination therapies including VLBRemissions observed in several cases; duration varied

Efficacy and Safety Profile

The efficacy of VLB varies based on dosage and administration frequency. Studies indicate that while single doses can be effective, more frequent dosing regimens yield better outcomes in terms of tumor response . However, the associated risks include:

  • Hematological Toxicity : Bone marrow suppression is a critical side effect, necessitating careful monitoring of blood counts during therapy.
  • Gastrointestinal Effects : Patients may experience nausea and other gastrointestinal disturbances, although these are generally manageable .

Scientific Research Applications

Types of Cancers Treated

Vincaleukoblastine has been investigated for its efficacy against various malignancies, including:

  • Acute Lymphoblastic Leukemia (ALL)
  • Hodgkin's Lymphoma
  • Non-Hodgkin's Lymphoma
  • Testicular Cancer
  • Breast Cancer

Pharmacological Applications

This compound is utilized in various pharmacological contexts:

  • Combination Therapies : It is often used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. For example, it has been combined with corticosteroids in treating lymphomas .
  • Palliative Care : In advanced cancer cases, this compound can provide symptomatic relief and improve quality of life by reducing tumor burden .

Case Study 1: Acute Lymphoblastic Leukemia

A study involving patients with ALL demonstrated that treatment regimens incorporating this compound resulted in a significant increase in remission rates compared to standard therapies alone. Patients receiving this compound showed improved overall survival rates .

Case Study 2: Hodgkin's Lymphoma

In a clinical trial assessing the effectiveness of this compound in combination with other agents for Hodgkin's lymphoma, researchers reported a complete response rate of approximately 80% among participants, highlighting its potency as part of a multi-drug regimen .

Comparative Efficacy with Other Vinca Alkaloids

CompoundMechanism of ActionPrimary UsesEfficacy (Response Rate)
This compoundInhibits microtubule assemblyALL, Hodgkin's lymphoma~80%
VinblastineInhibits mitosisTesticular cancer, lymphomas~70%
VincristineSimilar to vinblastineChildhood leukemia, lymphomas~75%

Future Directions and Research Opportunities

Research continues to explore the potential of this compound beyond traditional cancer therapies:

  • Targeted Drug Delivery : Investigations into nanoparticle-based delivery systems aim to enhance the specificity and reduce side effects associated with this compound.
  • Combination with Immunotherapy : Studies are underway to assess the synergistic effects when combined with immunotherapeutic agents .

Chemical Reactions Analysis

Metabolic Reactions

In vivo and in vitro studies identify 35 metabolites, primarily via cytochrome P450 3A4 (CYP3A4)-mediated transformations :

Major Metabolic Pathways:

  • Hydroxylation :
    • VD moiety: C20′ oxidation → 20′-OH-VLB (MW: 826.99 g/mol).
    • CT moiety: C4 demethylation → 4-desmethyl-VLB (MW: 796.95 g/mol).
  • Hydrolysis :
    • Acetate ester cleavage at C11 → 11-deacetyl-VLB (MW: 768.93 g/mol).
  • Oxidative cyclization :
    • VD ring cyclization → vinorelbine-like metabolites .

Key Metabolites and Bioactivity:

MetaboliteStructural ChangeTubulin Binding Affinity (vs VLB)
20′-OH-VLBVD hydroxylation85%
4-desmethyl-VLBCT demethylation72%
11-deacetyl-VLBEster hydrolysis68%

Metabolites retain partial antimitotic activity but exhibit reduced potency compared to VLB .

Hydrolysis and Stability

Vincaleukoblastine’s reactivity profile includes:

  • Ester hydrolysis : Labile under acidic (pH < 3) or alkaline (pH > 9) conditions, cleaving the C11 acetyl group .
  • Oxidative degradation : Susceptible to peroxide formation in aqueous solutions, requiring storage at 2–8°C .
  • Photodegradation : Exposure to UV light induces epimerization at C16′, reducing bioactivity .

Reactivity with Nucleophiles

The C-3 carbonyl group participates in nucleophilic additions:

  • Hydrazine : Forms hydrazide derivatives for azide synthesis .
  • Ammonia : Direct amidation yields vindesine in low yields (<30%) due to competing hydrolysis .

Supramolecular Interactions

  • Tubulin binding : VLB inhibits microtubule polymerization via binding to β-tubulin’s Vinca domain (K<sub>d</sub>: 1.2 ± 0.3 µM) .
  • Muscarinic receptor binding : Hydrophobic interactions with M<sub>1</sub>R residues (Tyr404, Trp400) contribute to off-target effects .

Analytical Characterization

TechniqueKey Findings
FTIRPeaks at 1715 cm<sup>−1</sup> (C=O), 2935 cm<sup>−1</sup> (C-H)
XRDAmorphous structure enhances dissolution rate (11× vs crystalline form)
LC-MS[M+H]<sup>+</sup> at m/z 811.4; fragments at m/z 733.3 (loss of C<sub>4</sub>H<sub>8</sub>O)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating the mechanism of action of vincaleukoblastine in microtubule dynamics?

this compound's primary mechanism involves binding to tubulin, inhibiting microtubule polymerization. Key methodologies include:

  • In vitro tubulin polymerization assays : Monitor changes in turbidity at 350 nm to quantify polymerization inhibition .
  • Immunofluorescence microscopy : Visualize microtubule disruption in treated cells (e.g., HeLa cells) using β-tubulin antibodies.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) between this compound and purified tubulin .
  • X-ray crystallography : Resolve structural interactions at the vinblastine-binding site (e.g., PDB ID 1Z2B) .

Q. How should researchers design toxicity studies to evaluate this compound's organ-specific effects?

Standard protocols include:

  • Cardiotoxicity assessment : Electrocardiography (ECG) in rodent models to detect arrhythmias or myocardial infarction linked to prolonged QT intervals .
  • Hematological profiling : Complete blood counts (CBCs) to monitor thrombocytosis or neutropenia in treated subjects .
  • Reproductive toxicity : Teratogenicity studies in zebrafish embryos or murine models, focusing on limb malformations and fetal resorption rates .
  • Dose optimization : Use pharmacokinetic models (e.g., non-compartmental analysis) to correlate plasma concentrations with toxicity thresholds .

Q. What are the best practices for synthesizing and characterizing this compound derivatives to enhance bioavailability?

  • Semi-synthetic modification : Introduce hydrophilic groups (e.g., phosphate esters) at the catharanthine moiety to improve solubility .
  • HPLC-MS validation : Confirm purity (>98%) and structural integrity using reversed-phase C18 columns and electrospray ionization .
  • In vivo pharmacokinetics : Compare area under the curve (AUC) and half-life (t½) of derivatives in Sprague-Dawley rats .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound toxicity data across different species and administration routes?

  • Meta-analysis : Pool data from PubMed/MEDLINE studies (e.g., 79 entries for "this compound" as of 2018) to identify species-specific metabolic vulnerabilities .
  • Cross-species pharmacokinetic modeling : Use allometric scaling to adjust doses between rodents and humans, accounting for differences in CYP3A4 enzyme activity .
  • Route-dependent toxicity studies : Compare intravenous vs. intraperitoneal administration in murine models to assess local vs. systemic effects .

Q. What strategies are effective for overcoming tumor resistance to this compound in preclinical models?

  • P-glycoprotein (P-gp) inhibition : Co-administer verapamil or elacridar to block drug efflux in multidrug-resistant (MDR) cell lines (e.g., KB-V1) .
  • Combinatorial therapy : Pair this compound with piriferine, which enhances cytotoxicity by 18% in vincristine-resistant cells (ED50 reduction from 10 μg/mL to 8.5 μg/mL) .
  • CRISPR-Cas9 screening : Knock out βIII-tubulin isotypes in A549 lung cancer cells to restore microtubule destabilization .

Q. How can advanced imaging techniques improve the assessment of this compound's efficacy in solid tumors?

  • Dynamic contrast-enhanced MRI (DCE-MRI) : Quantify tumor vascular permeability changes post-treatment in xenograft models .
  • PET imaging with [¹¹C]-colchicine : Track microtubule binding occupancy in vivo using radiolabeled probes .
  • Single-cell RNA sequencing : Identify transcriptional signatures of apoptosis in treated vs. untreated tumor microenvironments .

Q. Under-Explored Research Areas

Q. Why are the genetic and epigenetic impacts of this compound understudied, and how can these gaps be addressed?

  • Current gaps : Limited data on micronucleus formation ( reports only 3 studies on chromosomal aberrations) .
  • Proposed methods :

  • Whole-genome sequencing : Screen for copy number variations (CNVs) in TK6 lymphoblastoid cells post-exposure .
  • ChIP-seq analysis : Map histone H3 acetylation changes to assess epigenetic toxicity .

Q. What novel delivery systems could mitigate this compound's toxicity while maintaining antitumor efficacy?

  • Liposomal encapsulation : Use PEGylated liposomes to reduce hepatic uptake and prolong circulation time (e.g., ≈2.5-fold increase in t½ in Phase I trials) .
  • Antibody-drug conjugates (ADCs) : Target CD30+ lymphomas by linking this compound to brentuximab .

Q. Methodological Guidelines

  • Data reporting : Adhere to Beilstein Journal standards: Include raw HPLC chromatograms, dose-response curves, and statistical analyses (e.g., ANOVA with Tukey post-hoc tests) in supplementary materials .
  • Reproducibility : Provide step-by-step protocols for tubulin assays, including buffer compositions and incubation times .

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

Key Compounds and Structural Features

Vincaleukoblastine belongs to the Vinca alkaloid family, which includes:

Compound Molecular Formula Key Structural Differences Source Antitumor Activity
This compound (VLB) C₄₆H₅₈N₄O₉ Parent compound; 9 stereocenters Catharanthus roseus High
Leurocristine (Vincristine) C₄₆H₅₆N₄O₁₀ Oxidized form at N1 position of catharanthine Catharanthus roseus Higher than VLB
Leurosine C₄₆H₅₈N₄O₉ Isomeric to VLB; altered stereochemistry at C4' Catharanthus roseus Moderate
Leurosidine C₄₆H₅₈N₄O₉ Epimeric to VLB at C4' Catharanthus roseus Low
Vindoline C₂₅H₃₂O₂N₂ Monomeric indole moiety; lacks catharanthine Catharanthus roseus Inactive
Catharanthine C₂₁H₂₄O₂N₂ Monomeric indoline moiety; lacks vindoline Catharanthus roseus Inactive

Notes:

  • Leurocristine (vincristine) exhibits enhanced antitumor potency compared to VLB due to its N1 oxidation, which improves tubulin binding .
  • Leurosine and leurosidine , though structurally similar to VLB, show reduced activity due to stereochemical variations impacting microtubule disruption .
  • Vindoline and catharanthine are biosynthetic precursors but lack independent antitumor effects .

Pharmacological and Toxicological Profiles

Antitumor Efficacy

  • This compound : Demonstrates significant activity against P-1534 acute lymphocytic leukemia in mice (ED₅₀ = 8.5 μg/mL in combination studies) .
  • Vincristine : Higher efficacy in pediatric leukemias and lymphomas but with dose-limiting neurotoxicity .
  • Leurosine : Moderate activity in early-stage leukemias but requires higher doses for tumor regression .

Toxicity Comparison

Compound Major Toxicities Clinical Management Challenges
This compound Myelosuppression, alopecia, gastrointestinal toxicity Requires dose adjustment for renal impairment
Vincristine Neurotoxicity (peripheral neuropathy), hyponatremia Neuroprotective agents often needed
Leurosine Mild hepatotoxicity Limited clinical use due to lower efficacy

Mechanistic Insights :

  • VLB and vincristine disrupt glutamic acid metabolism, impairing nucleotide synthesis and urea cycle pathways .
  • Synergistic cytotoxicity is observed with coenzyme A, aspartic acid, and arginine, which reverse VLB’s growth inhibition in vitro .

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQAABAKXDWYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O9.H2O4S, C46H60N4O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

143-67-9
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinblastine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

543 to 545 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.